molecular formula C11H13N3O5 B3342641 N-butyl-3,5-dinitrobenzamide CAS No. 2782-41-4

N-butyl-3,5-dinitrobenzamide

Cat. No.: B3342641
CAS No.: 2782-41-4
M. Wt: 267.24 g/mol
InChI Key: FGIFCTOQWKVMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C11H13N3O5 It is a derivative of benzamide, characterized by the presence of nitro groups at the 3 and 5 positions of the benzene ring and a butyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-3,5-dinitrobenzamide can be synthesized through the direct condensation of 3,5-dinitrobenzoic acid with n-butylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of n-butylamine to form the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of a solid acid catalyst, such as diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation. This method offers advantages such as low reaction times, high yields, and an eco-friendly process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions replace the nitro groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and n-butylamine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide or other strong nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: N-butyl-3,5-diaminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3,5-dinitrobenzoic acid and n-butylamine.

Scientific Research Applications

N-butyl-3,5-dinitrobenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-butyl-3,5-dinitrobenzamide involves its interaction with biological targets, particularly in microbial cells. The nitro groups in the compound are believed to contribute to its antimicrobial activity by interfering with the synthesis of essential cellular components such as ergosterol in fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death.

Comparison with Similar Compounds

N-butyl-3,5-dinitrobenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-butyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-2-3-4-12-11(15)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,2-4H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIFCTOQWKVMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322756
Record name N-butyl-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2782-41-4
Record name NSC401979
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-butyl-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-3,5-dinitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-butyl-3,5-dinitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-butyl-3,5-dinitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-butyl-3,5-dinitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-butyl-3,5-dinitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-butyl-3,5-dinitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.